molecular formula C22H17ClN2O3 B14327855 Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- CAS No. 101398-15-6

Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-

Cat. No.: B14327855
CAS No.: 101398-15-6
M. Wt: 392.8 g/mol
InChI Key: LCFUBHCUECMGBI-UHFFFAOYSA-N
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Description

Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- is a chemical compound with the molecular formula C20H14ClNO2 It is known for its unique structure, which includes a benzoyl group, a chlorophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- typically involves the reaction of 2-benzoyl-4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

101398-15-6

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C22H17ClN2O3/c23-17-11-12-19(18(13-17)21(27)15-7-3-1-4-8-15)25-20(26)14-24-22(28)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,28)(H,25,26)

InChI Key

LCFUBHCUECMGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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